![molecular formula C19H13ClN4O3S B2845128 5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide CAS No. 1706121-39-2](/img/structure/B2845128.png)
5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
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Overview
Description
5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C19H13ClN4O3S and its molecular weight is 412.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antineoplastic Properties
Research has shown that derivatives of nicotinic acid, including compounds related to the specified chemical, exhibit antimicrobial properties. For instance, studies on compounds prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole revealed significant antimicrobial activity against various bacterial and fungal species (Patel & Shaikh, 2010). Furthermore, derivatives of nicotinamides have been investigated for their antineoplastic activities, showing moderate activity against certain types of cancer (Ross, 1967).
Anticonvulsant and Antiproteolytic Effects
Compounds with structures incorporating elements of the specified chemical, such as oxadiazole derivatives, have demonstrated anticonvulsant properties. A study found that these compounds provided protection against convulsions in mice and exhibited antiproteolytic activity, though these effects were not directly related to their anticonvulsant activity (Chaudhary et al., 1978).
Chemosensor Applications
Nicotinamide derivatives, including those with structural similarities to the specified chemical, have been used in developing chemosensors. For example, compounds containing phenol hydroxyl and 1,3,4-oxadiazole groups have been utilized for fluoride ion sensing, displaying significant changes in color and fluorescence upon interaction with fluoride ions (Ma et al., 2013).
Insecticidal Activities
Studies have synthesized and characterized compounds containing 1,3,4-oxadiazole rings, showing promising insecticidal activities. For instance, certain compounds displayed high activity against the diamondback moth, indicating potential use in pest control (Qi et al., 2014).
Corrosion Inhibition
Nicotinamide and its derivatives have been studied for their corrosion inhibition properties. Research indicates that such compounds can effectively inhibit mild steel corrosion in acidic environments, demonstrating their potential in industrial applications (Jeeva et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Monoamine Oxidase (MAO) enzyme . The MAO enzyme exists in two isoforms; MAO-A and MAO-B, and these isoforms display considerable sequence similarity but differ in tissue distribution, inhibitor selectivity, and specificity towards ligands .
Mode of Action
The compound interacts with the MAO enzyme, particularly the MAO-A isoform . It acts as an inhibitor, reducing the enzyme’s activity . This interaction results in the altered concentration of neurotransmitters in the brain .
Biochemical Pathways
The inhibition of the MAO enzyme affects the oxidative deamination of xenobiotic and endogenous amines, including many neurotransmitters . This alteration in neurotransmitter levels is linked with the biochemical pathology of various neurological disorders .
Result of Action
The result of the compound’s action is a change in the concentration of neurotransmitters in the brain . This can have significant effects on mood and behavior, and it has been linked to the treatment of various neurological disorders .
properties
IUPAC Name |
5-chloro-6-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-13-8-12(10-21-19(13)26)18(25)22-14-5-2-1-4-11(14)9-16-23-17(24-27-16)15-6-3-7-28-15/h1-8,10H,9H2,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKKJSPGHXXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CNC(=O)C(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide |
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